5-Bromo-2,7-naphthyridin-1(2H)-one
Description
Properties
IUPAC Name |
5-bromo-2H-2,7-naphthyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-10-3-6-5(7)1-2-11-8(6)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABGQOLVZFQDJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=CN=CC(=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260663-94-2 | |
| Record name | 5-bromo-1,2-dihydro-2,7-naphthyridin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromopyridine-Based Ring Formation
A prominent method for synthesizing brominated naphthyridinones involves constructing the heterocyclic ring from brominated pyridine derivatives. For example, in the synthesis of 8-bromo-1,5-naphthyridin-4(1H)-one, researchers utilized 3-amino-4-bromopyridine as a starting material. This approach involves cyclization under high-temperature conditions (∼250°C) to form the naphthyridinone ring while retaining the bromine atom at the desired position.
Adapting this strategy for 5-bromo-2,7-naphthyridin-1(2H)-one would require selecting a brominated precursor with appropriate substituents to direct ring closure at the 2,7-positions. For instance, a 4-bromo-3-aminopyridine derivative could undergo cyclization with a diketone or similar carbonyl-containing reagent to form the naphthyridinone skeleton. The reaction typically proceeds via a thermolytic elimination mechanism, as demonstrated in the synthesis of related compounds.
Key Reaction Conditions
-
Temperature : 220–250°C (external heating block)
-
Solvent : High-boiling solvents such as diglyme or dimethylformamide (DMF)
-
Purification : Recrystallization from hydrocarbon solvents (e.g., n-hexane) at low temperatures (−40°C)
Bromination of Preformed Naphthyridinones
Electrophilic Aromatic Bromination
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling offers an alternative route to introduce bromine post-cyclization. For example, in the synthesis of 8-(2-chlorophenyl)-1,5-naphthyridin-4(1H)-one, researchers employed Suzuki-Miyaura coupling to attach aryl groups to the naphthyridinone core. Adapting this method, a boronic acid containing a bromine substituent could theoretically couple to a halogenated naphthyridinone intermediate.
Representative Protocol
-
Substrate : 5-Chloro-2,7-naphthyridin-1(2H)-one (1.0 equiv)
-
Boronic Acid : Bromophenylboronic acid (1.5 equiv)
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : Toluene/water (3:1)
-
Conditions : 80°C, 12 hours under nitrogen
While this approach is speculative for this compound, it highlights the versatility of cross-coupling in functionalizing naphthyridinones.
Comparative Analysis of Methods
Industrial-Scale Considerations
Solvent and Reagent Optimization
Large-scale synthesis, as demonstrated in patent CN113045475A for analogous brominated indoles, emphasizes solvent recovery and reagent stoichiometry. For example, using N-methylpyrrolidone (NMP) as a solvent allows for efficient mixing and heat transfer, while potassium tert-butoxide facilitates deprotonation steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming naphthyridine N-oxides.
Reduction: Reduction reactions may lead to the removal of the bromine atom, forming 2,7-naphthyridin-1(2H)-one.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their potential as enzyme inhibitors or receptor ligands.
Medicine: Explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2,7-naphthyridin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in binding interactions due to its size and electronegativity.
Comparison with Similar Compounds
Halogen-Substituted 2,7-Naphthyridinones
The following table compares 5-bromo-2,7-naphthyridin-1(2H)-one with other halogenated derivatives of the same scaffold:
Key Observations :
- For example, 8-chloro-2-phenyl derivatives exhibit kinase inhibition due to optimized substitution patterns .
- Halogen Type : Chlorine (lower molecular weight) vs. bromine (higher polarizability) may influence solubility and reactivity.
Isomeric Naphthyridine Derivatives
Comparisons with naphthyridine isomers (e.g., 1,6- or 1,5-naphthyridinones) highlight structural differences:
Key Observations :
- Functional Groups : Carboxylic acid substituents (e.g., in 1,7-naphthyridines) enhance solubility and enable further derivatization .
Biological Activity
5-Bromo-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₈H₆BrN₂O and features a bromine atom that enhances its chemical reactivity. The compound's unique bicyclic structure allows it to interact with various biological targets, which is crucial for its potential therapeutic applications.
| Property | Description |
|---|---|
| Molecular Formula | C₈H₆BrN₂O |
| Molecular Weight | Approximately 212.05 g/mol |
| Structure Type | Heterocyclic compound with a naphthyridine core |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the bromine atom is believed to enhance binding interactions due to its size and electronegativity. This compound has been investigated for:
- Enzyme Inhibition : It may inhibit various enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
- Receptor Ligand Activity : It can act as a ligand for specific receptors, influencing signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has also been explored for its anticancer properties. Notably, it has shown promise in inhibiting the growth of cancer cell lines, particularly in acute myeloid leukemia (AML).
- Case Study : In a study involving multiple AML cell lines, treatment with this compound resulted in selective growth inhibition. The effective concentration (EC50) values were reported as follows:
| Cell Line | EC50 (nM) |
|---|---|
| EOL-1 (AML) | 800 |
| Other AML lines | 1400 |
Synthesis and Derivatives
The synthesis of this compound typically involves bromination of a naphthyridine precursor using reagents like bromine or N-bromosuccinimide (NBS). This synthetic route is crucial for producing derivatives that may possess enhanced biological properties.
Comparative Studies
Comparative studies with related compounds have highlighted the unique biological interactions attributed to the bromine substitution. For example:
| Compound | Biological Activity |
|---|---|
| 3,4-Dihydro-2,7-naphthyridin-1(2H)-one | Limited activity compared to brominated version |
| 6-Bromo-2,7-naphthyridin-1(2H)-one | Similar structure but different reactivity |
Q & A
Q. Optimization Tips :
- Control reaction temperature to minimize side products (e.g., over-halogenation).
- Use anhydrous conditions to prevent hydrolysis of intermediates.
How can crystallography and spectroscopy be integrated to resolve structural ambiguities in this compound derivatives?
Basic
X-ray Crystallography :
Q. Spectroscopic Cross-Validation :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at δ ~3.39 ppm in CDCl₃) .
- IR : Identify carbonyl stretches (ν ~1667 cm⁻¹) and aromatic C-H bends .
Q. Best Practices :
- Compare experimental data with computational predictions (e.g., DFT-optimized structures).
What methodologies optimize cobalt-catalyzed coupling reactions for functionalizing this compound?
Advanced
Ligand-Controlled Pathways :
- Use Co(II) catalysts with phosphine ligands (e.g., dppf) for C-H activation/alkyne insertion, achieving ~53% yield in naphthyridine-alkyne couplings .
- Example: 2-Methyl-3,4-diphenyl-2,7-naphthyridin-1(2H)-one synthesis via ligand-assisted regioselectivity .
Q. Critical Parameters :
- Solvent choice (e.g., DMF for high-temperature stability).
- Stoichiometric control of alkyne partners to avoid oligomerization.
How can contradictions between computational binding predictions and experimental bioactivity data for this compound derivatives be resolved?
Advanced
Case Study : Molecular docking may predict strong binding to serotonin transporters, but in vitro assays might show weak activity. Resolution strategies include:
Q. Data Integration :
- Cross-reference with structural analogs (e.g., 6-Bromo-4-hydroxy derivatives) to identify substituent effects on bioactivity .
What strategies enable regioselective functionalization of this compound?
Advanced
Directed Metalation :
- Use directing groups (e.g., amides) to position Pd or Co catalysts for C-H activation at specific sites .
Protection-Deprotection : - Temporarily block reactive sites (e.g., carbonyl groups via silylation) to prioritize bromine substitution .
Example : Alkylation of 3-methyl-2,7-naphthyridin-1(2H)-one with CH₂N₂ yielded 2,3-dimethyl and 1-methoxy derivatives, highlighting competing pathways .
How should synthetic intermediates of this compound be validated to ensure purity and structural fidelity?
Advanced
Orthogonal Techniques :
- HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., dehalogenated species) .
- TLC vs. NMR : Use TLC for rapid monitoring (Rf ~0.3 in EtOAc/hexane) and ¹H NMR for regiochemical confirmation .
Case Study : For 6-Chloro-4-iodo-2,7-naphthyridin-1(2H)-one, reflux conditions reduced iodination side products, validated by HRMS (Δ < 2 ppm) .
What role does this compound play in designing MEK inhibitors, and how is its efficacy benchmarked?
Advanced
MEK Inhibition :
- Structural analogs (e.g., 3,4-dihydro-2,7-naphthyridine-1,6-diones) show competitive binding to MEK’s ATP pocket, confirmed by IC₅₀ assays .
Benchmarking : - Compare with reference inhibitors (e.g., trametinib) in kinase profiling panels.
- Use crystallographic data (PDB) to optimize hydrogen-bonding interactions .
Tables for Quick Reference
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 225.04 g/mol | |
| Preferred Halogenation Agent | POBr₃ (60% yield at 140°C) | |
| Key NMR Shift (CH₃) | δ 3.39 ppm (CDCl₃) | |
| Purity Validation | HPLC-MS (>95%) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
